N-(n-Octyl) Glucosamine
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Overview
Description
N-(n-Octyl) Glucosamine is a derivative of glucosamine, where the amino group is substituted with an n-octyl group Glucosamine itself is an amino sugar and a prominent component of chitin, which is found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(n-Octyl) Glucosamine typically involves the reaction of glucosamine with n-octylamine. The process can be carried out under mild conditions, often in the presence of a catalyst to facilitate the reaction. The general reaction scheme is as follows: [ \text{Glucosamine} + \text{n-Octylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation or chemical synthesis. Microbial fermentation involves the use of genetically engineered microorganisms to produce glucosamine, which is then reacted with n-octylamine. Chemical synthesis, on the other hand, involves the direct chemical reaction of glucosamine with n-octylamine under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: N-(n-Octyl) Glucosamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The n-octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
N-(n-Octyl) Glucosamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of N-(n-Octyl) Glucosamine involves its interaction with cellular pathways and molecular targets. It is known to modulate the activity of enzymes involved in glycosaminoglycan synthesis, which are crucial for maintaining the structural integrity of connective tissues. Additionally, it can influence signaling pathways related to inflammation and cell proliferation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
N-Acetyl Glucosamine: Another derivative of glucosamine, where the amino group is acetylated.
N-Butyl Glucosamine: Similar structure with a butyl group instead of an octyl group.
N-Methyl Glucosamine: Contains a methyl group in place of the octyl group.
Uniqueness: N-(n-Octyl) Glucosamine is unique due to the presence of the long n-octyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic characteristics are desired, such as in the formulation of surfactants and biodegradable polymers.
Properties
CAS No. |
93125-46-3 |
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Molecular Formula |
C₁₄H₂₉NO₅ |
Molecular Weight |
291.38 |
Synonyms |
2-Deoxy-2-(octylamino)-D-glucose; |
Origin of Product |
United States |
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